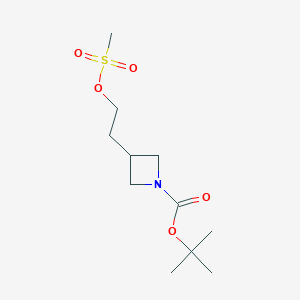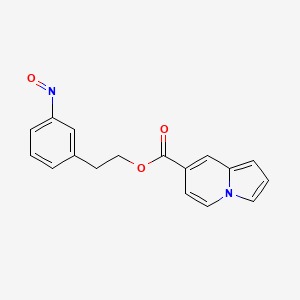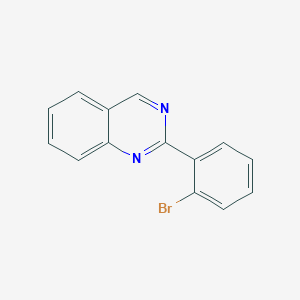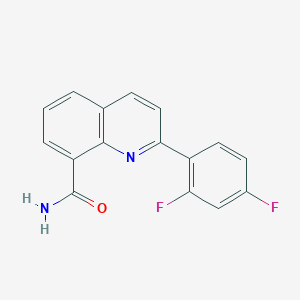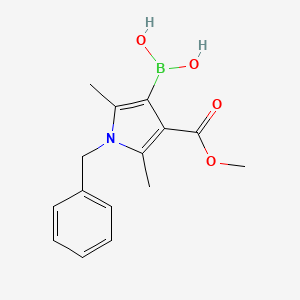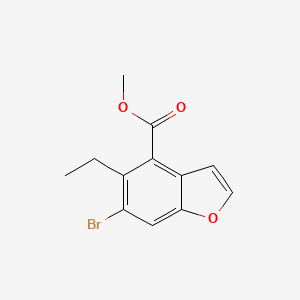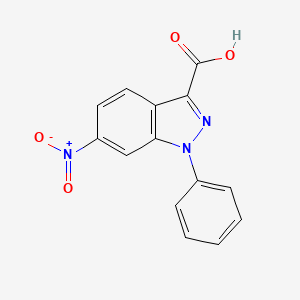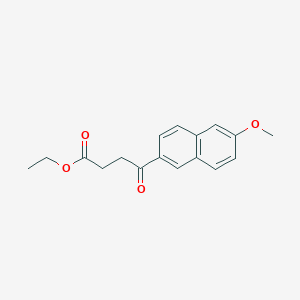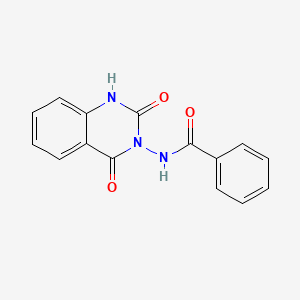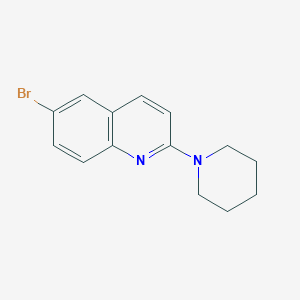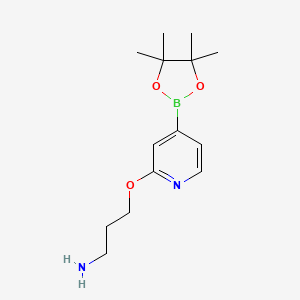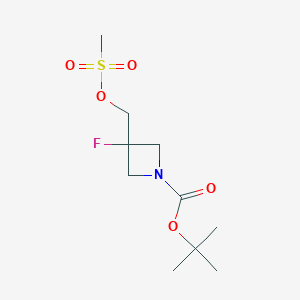
tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate: is a synthetic organic compound with the molecular formula C10H18FNO5S. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is often used as a building block in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the fluoro and methylsulfonyl groups. The tert-butyl ester is then added to protect the carboxylate group. The reaction conditions often require the use of strong bases and specific solvents to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluoro and methylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various azetidine derivatives, while oxidation and reduction can lead to different functionalized azetidines .
Aplicaciones Científicas De Investigación
tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro and methylsulfonyl groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate
- tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate
- tert-Butyl 3-fluoro-4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 3-fluoro-3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate is unique due to the presence of both fluoro and methylsulfonyl groups, which confer distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and a subject of interest in various research fields .
Propiedades
Fórmula molecular |
C10H18FNO5S |
|---|---|
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
tert-butyl 3-fluoro-3-(methylsulfonyloxymethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H18FNO5S/c1-9(2,3)17-8(13)12-5-10(11,6-12)7-16-18(4,14)15/h5-7H2,1-4H3 |
Clave InChI |
ZPENGCVMSASEGY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)(COS(=O)(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-(3-Aminophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B11842046.png)
